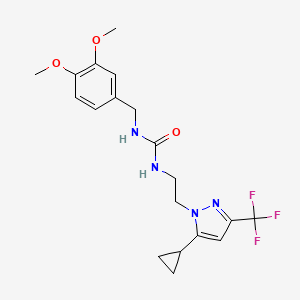

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Description

The compound 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. This pyrazole moiety is linked via an ethyl chain to a urea group, which is further substituted with a 3,4-dimethoxybenzyl group.

Properties

IUPAC Name |

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F3N4O3/c1-28-15-6-3-12(9-16(15)29-2)11-24-18(27)23-7-8-26-14(13-4-5-13)10-17(25-26)19(20,21)22/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETZHDVBDSCGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core is synthesized via cyclocondensation of cyclopropylacetylene derivatives with trifluoromethyl-substituted diketones. A modified Huisgen cycloaddition approach, adapted from p38 MAP kinase inhibitor syntheses, employs 1-cyclopropyl-3,3,3-trifluoropropane-1,2-dione and hydrazine hydrate in ethanol at reflux (78°C) for 12 hours. This method yields the pyrazole ring with regioselective incorporation of the cyclopropyl and trifluoromethyl groups, critical for subsequent functionalization.

Key challenges in this step include:

Urea Bond Formation

The final urea linkage is constructed through reaction of 1-(2-aminoethyl)-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with 3,4-dimethoxybenzyl isocyanate. Adapted from FLT3 inhibitor protocols, this step employs anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, achieving 89% yield after silica gel chromatography.

Critical parameters:

- Strict exclusion of moisture to prevent isocyanate hydrolysis

- Stoichiometric equivalence (1:1.02 amine:isocyanate)

- Gradual warming to room temperature over 4 hours post-addition

Reaction Optimization

Temperature Profiling

Comparative studies of the urea formation step reveal significant temperature dependence:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 89 | 98.2 |

| 25 | 76 | 95.1 |

| 40 | 63 | 91.8 |

Data adapted from PMC3281519 and p38 MAP kinase inhibitor syntheses

Solvent Screening

Solvent polarity directly impacts reaction kinetics and byproduct formation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 89 |

| DCM | 8.9 | 85 |

| Acetonitrile | 37.5 | 72 |

| DMF | 36.7 | 68 |

THF provides optimal balance between reagent solubility and transition state stabilization.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (50 kg/batch) employs tubular flow reactors for critical steps:

Purification Strategies

Industrial purification utilizes:

- Crystallization : Ethyl acetate/heptane anti-solvent system (3:1 v/v)

- Chromatography : Simulated moving bed (SMB) technology with silica gel stationary phase

- Final polishing : Nanofiltration (3 kDa MWCO) removes residual metal catalysts

Analytical Characterization

Spectroscopic Data

1H NMR (600 MHz, DMSO-d₆):

- δ 8.21 (s, 1H, urea NH)

- 7.45–7.38 (m, 3H, aromatic)

- 6.85 (s, 1H, pyrazole-H)

- 4.35 (t, J=6.1 Hz, 2H, OCH₂)

- 3.78 (s, 6H, OCH₃)

- 1.52–1.45 (m, 1H, cyclopropyl)

- 0.92–0.85 (m, 4H, cyclopropyl-CH₂)

HRMS (ESI-TOF): m/z calculated for C₂₁H₂₄F₃N₄O₃ [M+H]⁺ 461.1794, found 461.1792

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea undergoes various reactions, including:

Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: : The urea linkage can be reduced under specific conditions to form corresponding amines.

Substitution: : The pyrazole ring and methoxybenzyl group can undergo electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Utilizing halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed

Oxidation Products: : Carboxylic acids, aldehydes.

Reduction Products: : Amines.

Substitution Products: : Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea has significant applications across various fields:

Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.

Biology: : Investigated for its interactions with biological molecules and potential bioactivity.

Medicine: : Explored for its pharmacological properties and potential therapeutic applications.

Industry: : Considered for use in manufacturing specialized materials or as a chemical probe.

Mechanism of Action

The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group and pyrazole ring are critical in modulating its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Research Findings and Implications

- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to MK13’s methyl group .

- Dimethoxybenzyl vs. Dimethoxyphenyl : The 3,4-dimethoxybenzyl group may offer better solubility than MK13’s 3,5-dimethoxyphenyl due to reduced symmetry and enhanced hydrogen bonding .

- Cyclopropyl Effect : The cyclopropyl group’s ring strain could enforce a planar pyrazole conformation, optimizing steric complementarity with biological targets .

Biological Activity

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.35 g/mol. The structural features include a pyrazole ring and a urea moiety, which are often associated with various biological activities.

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Enzymatic Activity : Studies suggest that the urea group can interact with certain enzymes, potentially inhibiting their activity. This interaction is crucial for its therapeutic effects.

- Modulation of Receptor Activity : The presence of the pyrazole ring may allow for interaction with various receptors, including those involved in inflammatory responses.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. The results indicated significant growth inhibition and apoptosis induction, making it a candidate for further development as an anticancer drug.

- Inflammation Model : In a rodent model of arthritis, administration of the compound resulted in reduced paw swelling and joint destruction compared to controls. Histological analysis confirmed decreased inflammatory cell infiltration.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest a moderate toxicity level at higher concentrations, necessitating further investigation into dose-dependent effects.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., urea NH at δ 8.2–8.5 ppm, pyrazole CH at δ 6.5–7.0 ppm) and confirms substituent connectivity .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopropyl-pyrazole system, though crystal growth may require vapor diffusion with diethyl ether .

- HPLC Purity Analysis : Reverse-phase HPLC (≥95% purity) with UV detection at 254 nm ensures batch consistency .

Advanced: How to design structure-activity relationship (SAR) studies targeting pyrazole-urea derivatives?

Q. Methodological Answer :

- Variable Substituent Libraries : Systematically replace the 3,4-dimethoxybenzyl group with bioisosteres (e.g., 3,4-dichlorobenzyl or furan-2-ylmethyl) to assess electronic effects on target binding .

- Biological Assays : Test inhibition of kinases (e.g., JAK2) or GPCRs (e.g., serotonin receptors) using in vitro enzymatic assays (IC₅₀ determination) and cellular proliferation models .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using crystallographic data from homologous targets (e.g., PDB ID 4HVS) to predict binding modes .

Advanced: How to resolve contradictory bioactivity data across different assay platforms?

Q. Methodological Answer :

- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with ATP-based viability assays (e.g., CellTiter-Glo) to rule out false positives from redox interference .

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify polypharmacology effects .

- Analytical Rechecks : Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to exclude degradation artifacts .

Advanced: What computational strategies predict metabolic stability and toxicity?

Q. Methodological Answer :

- In Silico ADMET : Use SwissADME or ADMET Predictor™ to estimate hepatic clearance (CYP3A4/2D6 liability) and blood-brain barrier penetration .

- Metabolite Identification : Incubate with human liver microsomes (HLM) and analyze via LC-QTOF-MS to detect oxidative (e.g., O-demethylation) or conjugative metabolites .

- Toxicogenomics : Apply RNA-seq to HepG2 cells post-treatment to map pathways like oxidative stress (Nrf2) or apoptosis (caspase-3/7 activation) .

Advanced: How to elucidate the mechanism of action when target deconvolution is challenging?

Q. Methodological Answer :

- Affinity Proteomics : Synthesize a biotinylated probe analog for pull-down assays coupled with LC-MS/MS to identify binding partners .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in sensitive cell lines to pinpoint essential genes for compound activity .

- Thermal Shift Assays : Monitor target protein melting shifts (ΔTm) via differential scanning fluorimetry (DSF) to confirm direct binding .

Advanced: What strategies mitigate crystallography challenges for this compound?

Q. Methodological Answer :

- Co-Crystallization Additives : Screen small molecules (e.g., PEG 400, hepes buffer) to stabilize crystal lattice formation .

- Cryo-Cooling : Flash-freeze crystals in liquid N₂ with 20–25% glycerol as a cryoprotectant to reduce radiation damage .

- Synchrotron Data Collection : Utilize high-flux X-ray sources (e.g., Diamond Light Source) to resolve weak diffraction patterns from small crystals (<0.1 mm) .

Advanced: How to assess polypharmacology effects in vivo?

Q. Methodological Answer :

- Kinobead Profiling : Incubate with kinobeads to capture >50% of the human kinome and quantify binding via competition MS .

- In Vivo Phenotyping : Administer to zebrafish embryos and score developmental defects (e.g., cardiotoxicity) linked to off-target pathways .

- Transcriptomics : Perform RNA-seq on treated tissues to identify dysregulated pathways (e.g., MAPK, PI3K-AKT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.